molecular formula C10H14N2O B15053047 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-one

1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-one

Cat. No.: B15053047
M. Wt: 178.23 g/mol
InChI Key: DQAOTOZYGBKYEM-UHFFFAOYSA-N
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Description

1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features an imidazo[1,2-a]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-amino pyridine with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is often carried out in ethanol at reflux temperature to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-one stands out due to its specific imidazo[1,2-a]pyridine core, which imparts unique chemical and biological properties

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-one

InChI

InChI=1S/C10H14N2O/c1-8(13)6-9-7-12-5-3-2-4-10(12)11-9/h7H,2-6H2,1H3

InChI Key

DQAOTOZYGBKYEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CN2CCCCC2=N1

Origin of Product

United States

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